molecular formula C10H9BrN2O B14319954 1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one CAS No. 111657-87-5

1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14319954
CAS No.: 111657-87-5
M. Wt: 253.09 g/mol
InChI Key: URXCPYLGSSNDTL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-bromobenzaldehyde with methylamine and glyoxal. The reaction proceeds through a series of steps, including condensation and cyclization, to form the imidazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation or reduction can lead to the formation of imidazole derivatives with altered electronic properties.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, thereby modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or microbial resistance, depending on its specific application.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity

Properties

CAS No.

111657-87-5

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylimidazol-2-one

InChI

InChI=1S/C10H9BrN2O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-7H,1H3

InChI Key

URXCPYLGSSNDTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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